Cas no 28446-70-0 (3-(4-methylphenyl)prop-2-enenitrile)

3-(4-Methylphenyl)prop-2-enenitrile is an aromatic nitrile derivative characterized by its unsaturated acrylonitrile structure with a para-methylphenyl substituent. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its conjugated double bond and nitrile functionality make it a versatile building block for Michael additions, cyclizations, and other nucleophilic reactions. The methyl group enhances electron density, influencing reactivity in electrophilic substitutions. The compound is typically supplied as a high-purity solid or liquid, ensuring consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to potential sensitivity to light and moisture.
3-(4-methylphenyl)prop-2-enenitrile structure
28446-70-0 structure
Product Name:3-(4-methylphenyl)prop-2-enenitrile
CAS No:28446-70-0
MF:C10H9N
MW:143.185162305832
CID:264796
PubChem ID:5463088
Update Time:2025-06-08

3-(4-methylphenyl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Propenenitrile,3-(4-methylphenyl)-
    • (E)-3-(4-methylphenyl)prop-2-enenitrile
    • p-Methylcinnamonitrile
    • (2E)-3-(4-methylphenyl)prop-2-enenitrile
    • BRN 2324727
    • SCHEMBL5167493
    • 28446-70-0
    • CS-0304964
    • (E)-3-(P-tolyl)acrylonitrile
    • EN300-177465
    • 3-09-00-02770 (Beilstein Handbook Reference)
    • EINECS 249-024-5
    • NS00047828
    • EN300-396493
    • 3-(4-methylphenyl)prop-2-enenitrile
    • 35121-93-8
    • 2-Propenenitrile, 3-(4-methylphenyl)-
    • CINNAMONITRILE, p-METHYL-
    • SCHEMBL970925
    • Inchi: 1S/C10H9N/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7H,1H3/b3-2+
    • InChI Key: WHECQDVQLPVCRX-NSCUHMNNSA-N
    • SMILES: N#C/C=C/C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 143.07357
  • Monoisotopic Mass: 143.073499
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 23.8

Experimental Properties

  • Density: 1.022
  • Boiling Point: 269.8°Cat760mmHg
  • Flash Point: 117.2°C
  • Refractive Index: 1.584
  • PSA: 23.79

3-(4-methylphenyl)prop-2-enenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M355920-10mg
3-(4-methylphenyl)prop-2-enenitrile
28446-70-0
10mg
$ 50.00 2022-06-03
TRC
M355920-50mg
3-(4-methylphenyl)prop-2-enenitrile
28446-70-0
50mg
$ 160.00 2022-06-03
TRC
M355920-100mg
3-(4-methylphenyl)prop-2-enenitrile
28446-70-0
100mg
$ 230.00 2022-06-03

Additional information on 3-(4-methylphenyl)prop-2-enenitrile

Introduction to 3-(4-methylphenyl)prop-2-enenitrile (CAS No. 28446-70-0)

3-(4-methylphenyl)prop-2-enenitrile, with the chemical formula C10H9N, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 28446-70-0, is a substituted acrylonitrile derivative featuring a phenyl ring with a methyl substituent at the para position. Its unique structural attributes make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The molecular structure of 3-(4-methylphenyl)prop-2-enenitrile consists of an acrylonitrile group (C=C≡N) attached to a benzene ring substituted with a methyl group at the fourth position. This configuration imparts distinct electronic and steric properties, making it a candidate for diverse applications. The presence of the nitrile group enhances its reactivity, allowing for further functionalization through nucleophilic addition or condensation reactions.

In recent years, 3-(4-methylphenyl)prop-2-enenitrile has been explored in the development of pharmaceutical agents due to its ability to serve as a precursor for heterocyclic compounds. Researchers have leveraged its reactivity to synthesize molecules with potential therapeutic effects. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The para-substituted phenyl ring enhances lipophilicity, which is often desirable in drug design to improve membrane permeability and bioavailability.

One of the most compelling aspects of 3-(4-methylphenyl)prop-2-enenitrile is its role in polymer chemistry. The acrylonitrile moiety can participate in polymerization reactions, leading to the formation of conjugated polymers with applications in organic electronics. These polymers exhibit excellent charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. The methyl group at the para position influences the packing and crystallinity of the resulting polymers, thereby tuning their optoelectronic characteristics.

Recent advancements in synthetic methodologies have further expanded the utility of 3-(4-methylphenyl)prop-2-enenitrile. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, have enabled the introduction of aryl or vinyl groups at various positions along the molecule. This flexibility has allowed chemists to tailor the structure for specific applications, including the development of novel ligands for catalysis or probes for biochemical assays.

The compound's reactivity also makes it a valuable tool in medicinal chemistry. For example, it can undergo Michael additions with nucleophiles like malononitrile or cyanoacetates to form β-lactam derivatives, which are known for their biological activity. Additionally, its ability to form coordination complexes with metals has been exploited in designing metal-organic frameworks (MOFs) with tailored porosity and functionality.

In materials science, 3-(4-methylphenyl)prop-2-enenitrile has been employed in the synthesis of liquid crystals and liquid crystal displays (LCDs). Its rigid planar structure contributes to thermal stability and alignment properties essential for display technologies. Furthermore, its incorporation into copolymers enhances mechanical strength and thermal resistance, making it useful in high-performance coatings and adhesives.

The compound's environmental footprint is another area of interest. While acrylonitriles are known for their reactivity, efforts are underway to develop greener synthetic routes that minimize hazardous byproducts. Researchers are exploring biocatalytic methods and solvent-free reactions to produce 3-(4-methylphenyl)prop-2-enenitrile more sustainably. These approaches align with global initiatives to promote green chemistry principles.

Future research directions may focus on expanding the applications of 3-(4-methylphenyl)prop-2-enenitrile into emerging fields such as nanotechnology and biomedicine. Its ability to integrate into functional materials suggests potential uses in drug delivery systems, where precise control over molecular architecture is crucial. Additionally, its role in constructing supramolecular assemblies could lead to innovative solutions in nanoscale device fabrication.

In summary,3-(4-methylphenyl)prop-2-enenitrile (CAS No. 28446-70-0) is a multifaceted compound with broad applicability across pharmaceuticals, materials science, and advanced technologies. Its unique structural features enable diverse functionalization strategies, making it indispensable in both academic research and industrial development. As synthetic methodologies continue to evolve, we can anticipate even more innovative uses for this remarkable molecule.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.